molecular formula C21H19ClF3N5O B12300958 4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Cat. No.: B12300958
M. Wt: 449.9 g/mol
InChI Key: HXAUJHZZPCBFPN-UHFFFAOYSA-N
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Description

4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an azetidine ring, a quinazoline core, and a trifluoromethyl group

Preparation Methods

The synthesis of 4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the azetidine ring, followed by the introduction of the quinazoline core and the trifluoromethyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product’s formation. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine-functionalized products .

Scientific Research Applications

4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study enzyme interactions and protein binding due to its unique structure. In medicine, this compound shows potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its industrial applications include the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity or altering their function. This binding can disrupt cellular processes, leading to therapeutic effects. The molecular pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide stands out due to its unique combination of structural features. Similar compounds include those with azetidine rings, quinazoline cores, or trifluoromethyl groups. the specific arrangement and combination of these features in this compound provide distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C21H19ClF3N5O

Molecular Weight

449.9 g/mol

IUPAC Name

4-[[2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

InChI

InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)

InChI Key

HXAUJHZZPCBFPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Origin of Product

United States

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